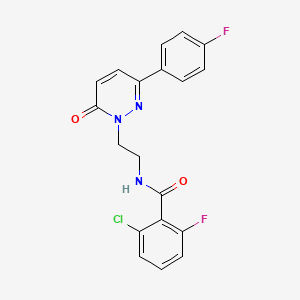
(5-chloro-2-methoxyphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5-chloro-2-methoxyphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is not much specific information available about this compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, derivatives containing 3-methyl-1H-pyrazol-5-yl have been synthesized using intermediate derivatization methods (IDMs) . Another study reported the synthesis of a key intermediate in the preparation of zolazepam via acylation of 5-chloro-1,3-dimethylpyrazole .Scientific Research Applications
Anti-Inflammatory Agents
The pharmacological screening of this compound and its derivatives has revealed promising anti-inflammatory activities . These compounds may serve as potential candidates for developing novel anti-inflammatory drugs. Their mechanism of action could involve modulation of inflammatory pathways or suppression of pro-inflammatory mediators.
Antibacterial and Antifungal Agents
Certain pyrazoline derivatives exhibit antibacterial and antifungal activities . These compounds could potentially combat microbial infections by disrupting essential cellular processes in bacteria and fungi. Their specific targets and modes of action warrant further exploration.
Anticancer Potential
While not directly mentioned in the literature for this specific compound, related pyrazoline derivatives have demonstrated anticancer activity . Researchers have observed effects on cancer cell growth, apoptosis, and cell cycle regulation. Investigating this compound’s impact on cancer cells could yield valuable insights.
Herbicidal Properties
In a different context, pyrazoline-containing compounds have been evaluated for herbicidal activity. For instance, derivatives of this compound have shown inhibition effects on barnyard grass . These findings suggest potential applications in weed control and crop protection.
Genotoxicity Assessment
It’s essential to consider safety aspects. The compound has given positive results in genotoxicity tests in vitro, both in bacteria and mammalian cells . Researchers must carefully evaluate its safety profile before advancing it for therapeutic use.
Future Directions
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-20-9-7-15(19-20)12-4-3-8-21(11-12)17(22)14-10-13(18)5-6-16(14)23-2/h5-7,9-10,12H,3-4,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRCDCJNGMUSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-2-methoxyphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2447069.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide](/img/structure/B2447071.png)
![N-[1-[4-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2447073.png)
![3-(2-(indolin-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2447075.png)
![2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B2447076.png)
![N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine](/img/structure/B2447077.png)

![1-(4-fluorophenyl)-3-methyl-4-oxo-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2447080.png)

![1-(2,3-Dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2447083.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide](/img/structure/B2447089.png)
![2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2447091.png)